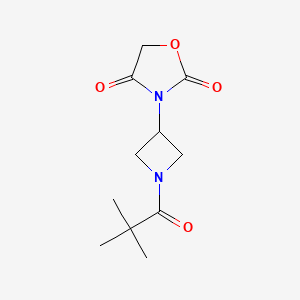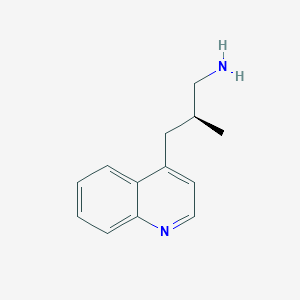![molecular formula C10H9BrN2 B2750598 1-(2-bromoallyl)-1H-benzo[d]imidazole CAS No. 55475-58-6](/img/structure/B2750598.png)
1-(2-bromoallyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Imidazoles, which include “1-(2-bromoallyl)-1H-benzo[d]imidazole”, are key components to functional molecules used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
Imidazole derivatives, including “this compound”, are capable of polymorphic transformations . Characteristics of molecular Voronoi–Dirichlet polyhedra are used to analyze nonvalent intra- and intermolecular interactions in the crystal structures of imidazole conformational polymorphs .Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis
Imidazoles, including “this compound”, have interesting properties such as high porosity, high surface area, exceptional thermal and chemical stability . These properties make them very attractive materials with potential applications including gas sorption, gas separation, and catalysis .Wissenschaftliche Forschungsanwendungen
Synthesis of Benzimidazole Derivatives
One prominent application of 1-(2-bromoallyl)-1H-benzo[d]imidazole is in the synthesis of benzimidazole derivatives. For instance, a study described a one-pot synthesis approach combining N-arylation and C–H functionalization/C–N bond formation processes. This methodology utilizes palladium and copper catalysis for the synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives, demonstrating the compound's role in facilitating complex chemical transformations (Sun, Chen, & Bao, 2014).
Coordination Polymers for Sensing and Sorption
Another application is found in the field of coordination polymers. Zinc(II) coordination polymers synthesized using mixed ligands, including 1,3,5-tris(1-imidazolyl)benzene and 2-bromo-1,4-benzenedicarboxylic acid, exhibit selective sorption of CO2 over N2. Additionally, these polymers show good selectivity for the detection of acetone via fluorescence quenching, underscoring the potential of this compound in environmental monitoring and gas sensing applications (Hua et al., 2015).
Antimicrobial Activity
Furthermore, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. A study synthesized a series of 1-methyl-2,6-diphenylbenzoimidazole and 1-methyl-phenyl(o-tolyl)benzo[d]imidazole derivatives, demonstrating significant anti-bacterial activity against Gram-positive S. aureus and Gram-negative E. coli bacteria. This highlights the compound's relevance in the development of new antimicrobial agents (Havale Shrikant Hanumantappa et al., 2021).
Environmental Applications
In environmental science, a task-specific ionic liquid synthesized from 1-butyl imidazole and 3-bromopropylamine hydrobromide, which may involve brominated intermediates similar to this compound, demonstrates reversible CO2 sequestration capabilities. This ionic liquid can repeatedly capture CO2, offering a nonvolatile and water-independent solution for CO2 capture, pointing towards the environmental applications of bromoimidazole derivatives (Bates et al., 2002).
Advanced Material Synthesis
Lastly, this compound derivatives are instrumental in the synthesis of advanced materials, such as luminescent sensors for metal ions. A study describes the synthesis of a cuprous-lead bromide hybrid material that functions as a dual-responsive luminescent sensor for Fe3+ and Cr2O72- ions in water, showcasing the utility of bromoimidazole derivatives in the development of novel sensing materials (Ran et al., 2022).
Zukünftige Richtungen
Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This suggests that “1-(2-bromoallyl)-1H-benzo[d]imidazole” and similar compounds may have potential for future drug development.
Wirkmechanismus
Target of Action
Imidazole and its derivatives have been shown to interact with a variety of targets, including enzymes likeMonomeric sarcosine oxidase , Nitric oxide synthase, inducible , and Adenylate kinase 2, mitochondrial . These enzymes play crucial roles in various biological processes, including amino acid metabolism, immune response, and energy production.
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or modulation of receptor activity . The presence of the bromoallyl group may enhance the compound’s reactivity, potentially leading to covalent modification of target proteins.
Biochemical Pathways
For instance, they play a role in the biosynthesis of histidine and purines . The compound’s interaction with its targets could potentially influence these and other biochemical pathways.
Pharmacokinetics
The lipophilicity of imidazole derivatives can influence their pharmacokinetic properties, potentially affecting their absorption and distribution .
Result of Action
Imidazole derivatives have been associated with a broad range of biological effects, including antibacterial, antifungal, and anti-inflammatory activities . The bromoallyl group in the compound could potentially enhance these effects.
Eigenschaften
IUPAC Name |
1-(2-bromoprop-2-enyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8(11)6-13-7-12-9-4-2-3-5-10(9)13/h2-5,7H,1,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXGAGYNZCLCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C=NC2=CC=CC=C21)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802547 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2750516.png)
![Methyl 2-amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2750518.png)

![1-(4-Bromophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2750520.png)
![{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride](/img/structure/B2750524.png)
![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2750528.png)
![N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2750529.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2750530.png)



![2-[cyano(phenyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2750537.png)
![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol](/img/structure/B2750538.png)